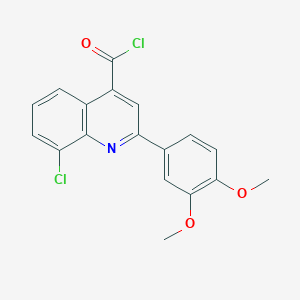

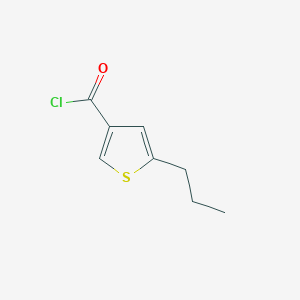

![molecular formula C16H12F6O3S2 B1420773 Diphenyl-[(E/Z)-3,3,3-trifluoroprop-1-enyl]sulfonium trifluoromethanesulfonate CAS No. 1226574-99-7](/img/structure/B1420773.png)

Diphenyl-[(E/Z)-3,3,3-trifluoroprop-1-enyl]sulfonium trifluoromethanesulfonate

説明

“Diphenyl-[(E/Z)-3,3,3-trifluoroprop-1-enyl]sulfonium trifluoromethanesulfonate” is a type of sulfonium salt . Sulfonium ions are defined as positively charged organosulfur compounds in which the central sulfur atom is bonded to three organic substituents .

Synthesis Analysis

Sulfonium salts have been the subject of numerous synthetic strategies over the past two decades . The reactivity of sulfonium salts is dominated by the positive charge that they bear, which is mainly located at sulfur . Thus, α-CH deprotonation of alkyl sulfonium salts leads to the formation of sulfur ylides .Molecular Structure Analysis

In sulfonium salts, the sulfur atom still possesses a stereochemically active free electron pair, which forces sulfur to adopt the pyramidal geometry expected from the application of the VSEPR rules . For this reason, sulfonium salts are not only isoelectronic but also isostructural to typical phosphines .Chemical Reactions Analysis

The reactivity of sulfonium salts is dominated by the positive charge that they bear, which is mainly located at sulfur . Thus, α-CH deprotonation of alkyl sulfonium salts leads to the formation of sulfur ylides . These ylides are of demonstrated utility for the synthesis of three-membered rings such as cyclopropanes, epoxides, and aziridines .Physical And Chemical Properties Analysis

Sulfonium salts show higher thermodynamic stability, much more structural diversity, and are easier to handle under atmospheric conditions compared with their lighter analogues, oxonium salts . They can often be purified by traditional silica gel column chromatography .科学的研究の応用

Synthesis and Chemical Reactions

- Diphenyl-β-(trifluoromethyl)vinylsulfonium triflate can be efficiently synthesized from 2-bromo-3,3,3-trifluoroprop-1-ene and is involved in double alkylation with active methylene compounds. This process yields trifluoromethylated cyclopropane derivatives and facilitates the synthesis of trifluoromethylated aminothiophenes (Kasai, Maeda, Furuno, & Hanamoto, 2012).

- A biaryl coupling reaction of phenol derivatives can be activated by a sulfonium salt formed from diphenyl sulfoxide and trifluoromethanesulfonic anhydride. This method enables rapid, one-pot reactions without leaving traces of the sulfonium moiety (Higuchi, Tago, Kokubo, Ito, Tayu, Sugiyama, & Kawasaki, 2018).

- The oxidation of diphenyl disulfides to oligo(p-phenylene sulfides) is facilitated by anodic oxidation in acidic media, involving the formation of phenylbis(phenylthio)sulfonium cations (Yamamoto, Tsuchida, Nishide, Yoshida, & Park, 1992).

Organic Synthesis and Applications

- The compound is used in the Wittig olefination process to produce 3,3,3-trifluoropropenylidene compounds, showing potential in organic synthesis (Hanamoto, Morita, & Shindo, 2003).

- It plays a role in the synthesis of 2-arylaziridines from styrene derivatives, indicating its versatility in organic chemistry (Matsuo, Yamanaka, Kawana, & Mukaiyama, 2003).

- The compound is a source for trifluoromethylcarbene, useful in Fe-catalyzed cyclopropanation of olefins, thus contributing to the field of organometallic chemistry (Duan, Lin, Xiao, & Gu, 2016).

Potential in Polymerization and Catalysis

- In the field of polymer science, the compound assists in the oxidative polymerization of diphenyl disulfide, offering insights into the formation and mechanisms of polymers (Yamamoto, Jikei, Oi, Nishide, & Tsuchida, 1991).

- Its utility extends to the preparation of aryl sulfonium salts, which are significant in photoinitiators for UV curing systems, highlighting its application in material science (Bianxian, 2015).

作用機序

特性

IUPAC Name |

diphenyl-[(E)-3,3,3-trifluoroprop-1-enyl]sulfanium;trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F3S.CHF3O3S/c16-15(17,18)11-12-19(13-7-3-1-4-8-13)14-9-5-2-6-10-14;2-1(3,4)8(5,6)7/h1-12H;(H,5,6,7)/q+1;/p-1/b12-11+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVRLZZAZRUAIFE-CALJPSDSSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[S+](C=CC(F)(F)F)C2=CC=CC=C2.C(F)(F)(F)S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[S+](/C=C/C(F)(F)F)C2=CC=CC=C2.C(F)(F)(F)S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F6O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

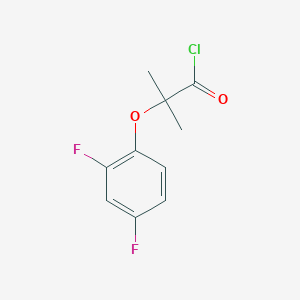

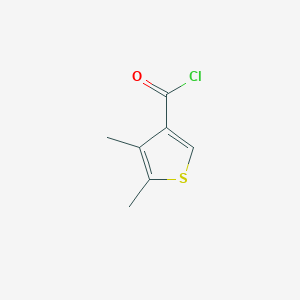

![4-[(2-Chlorobenzyl)oxy]benzoyl chloride](/img/structure/B1420699.png)